N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide
Description
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 2-fluorophenoxy group at position 2 and methyl groups at positions 4 and 4. The pyrimidine ring is further functionalized at position 5 with a furan-2-carboxamide moiety. Its structural analogs and derivatives, however, have been studied for their crystallographic and synthetic properties, as detailed below.
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-10-15(21-16(22)14-8-5-9-23-14)11(2)20-17(19-10)24-13-7-4-3-6-12(13)18/h3-9H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQMUIGCOKAXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Dicarbonyl Compounds
A common approach involves reacting β-keto esters with urea or thiourea derivatives under acidic conditions. For example, methyl acetoacetate and acetamidine hydrochloride undergo cyclization in methanol with sodium methoxide to yield 4,6-dimethylpyrimidin-2-ol. Subsequent chlorination using phosphorus oxychloride (POCl₃) generates 2-chloro-4,6-dimethylpyrimidine, a versatile intermediate for further functionalization.
Halogenation at Position 5
To introduce reactivity at position 5, 4,6-dimethylpyrimidin-2-amine derivatives are halogenated. In one protocol, 5-amino-4,6-dimethylpyrimidine is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 5-bromo-4,6-dimethylpyrimidin-2-amine. This intermediate facilitates cross-coupling reactions for installing the 2-fluorophenoxy group.
Introduction of the 2-Fluorophenoxy Group
The 2-fluorophenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
2-Chloro-4,6-dimethylpyrimidine reacts with 2-fluorophenol under basic conditions. In a representative procedure, cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) promotes displacement of the chlorine atom at 120°C for 12 hours, yielding 2-(2-fluorophenoxy)-4,6-dimethylpyrimidine. This method achieves moderate yields (60–70%) but requires rigorous exclusion of moisture to prevent hydrolysis.
Palladium-Catalyzed Cross-Coupling
For enhanced efficiency, Suzuki-Miyaura coupling is employed. A boronate ester of 2-fluorophenol (e.g., 2-fluorophenylboronic acid) reacts with 5-bromo-4,6-dimethylpyrimidin-2-amine using bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and cesium fluoride (CsF) in dimethoxyethane (DME) and water at 80°C. This method affords higher yields (85–90%) and superior regioselectivity compared to SNAr.
Formation of the Furan-2-Carboxamide Moiety
The final step involves coupling furan-2-carboxylic acid to the 5-amino group of the pyrimidine intermediate.
Acid Chloride Activation
Furan-2-carboxylic acid is converted to its acid chloride using oxalyl chloride (COCl)₂ in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF). The reaction proceeds at 0°C to room temperature over 1–2 hours, yielding furan-2-carbonyl chloride, which is highly reactive but moisture-sensitive.
Amide Coupling
The acid chloride is reacted with 5-amino-2-(2-fluorophenoxy)-4,6-dimethylpyrimidine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). In a optimized protocol, acetonitrile serves as the solvent, and the reaction is stirred at 50°C for 3 hours. The crude product is purified via silica gel chromatography, yielding this compound with >95% purity.
Alternative Pathways and Optimization
One-Pot Sequential Functionalization
Recent advances enable sequential functionalization in a single reactor. For instance, 5-bromo-2-chloro-4,6-dimethylpyrimidine undergoes Suzuki coupling with 2-fluorophenylboronic acid, followed by in situ amidation with furan-2-carbonyl chloride. This reduces purification steps and improves overall yield (78% vs. 65% stepwise).
Solvent and Catalyst Screening
Comparative studies reveal that toluene and cesium fluoride outperform DME in Suzuki couplings, reducing side-product formation. Similarly, substituting PdCl₂(PPh₃)₂ with XPhos-Pd-G2 enhances coupling efficiency at lower temperatures (60°C vs. 80°C).
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Solvent | Dimethoxyethane/Water | Toluene/CsF | +12% |
| Catalyst | PdCl₂(PPh₃)₂ | XPhos-Pd-G2 | +15% |
| Temperature | 80°C | 60°C | N/A |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan moiety.
Reduction: : Reduction reactions can affect the pyrimidine ring or the amide group.
Substitution: : Substitution reactions are common at the fluorophenoxy group, which can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: : Furan rings can be converted to carbonyl derivatives.
Reduction: : Amino derivatives of the pyrimidine ring.
Substitution: : Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, the compound is a useful intermediate for synthesizing more complex molecules. Its unique functional groups make it a versatile building block for drug discovery and materials science.
Biology
The fluorophenoxy group imparts high affinity and selectivity for certain biological targets. This makes the compound useful in studying protein-ligand interactions and enzyme inhibition.
Medicine
Potential applications in medicinal chemistry include serving as a scaffold for developing new therapeutic agents. Its ability to interact with biological macromolecules positions it as a candidate for drug development in fields such as oncology and infectious diseases.
Industry
Industrially, the compound's stable structure and reactivity profile make it suitable for use in coatings, polymers, and specialty chemicals.
Mechanism of Action
The compound interacts primarily with biological macromolecules through hydrogen bonding and hydrophobic interactions. The fluorophenoxy group enhances binding affinity by facilitating π-π stacking with aromatic amino acids in proteins. The furan-2-carboxamide moiety acts as a key pharmacophore, targeting specific enzymes and receptors involved in various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituent Variations
The compound’s pyrimidine-based structure distinguishes it from other heterocyclic analogs. Key comparisons include:
a. N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ()
- Structural Differences: Replaces the pyrimidine ring with a fused chromene-thiazolidinone system. Features a 4-oxothiazolidin-3-yl group instead of the fluorophenoxy substituent.
- Crystallographic Insights: Exhibits extensive hydrogen bonding (N–H⋯O and C–H⋯O) and π-π stacking (Cg2–Cg2 = 3.8378 Å), stabilizing its crystal lattice .
b. N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide ()
- Structural Differences: Substitutes the pyrimidine core with a thieno[3,4-c]pyrazole system. Retains the fluorophenyl group but lacks the pyrimidine’s methyl substituents.
c. Quinoline-Pyrimidine Hybrid ()
- Structural Differences: Integrates a quinoline scaffold with a pyrimidine ring and tetrahydrofuran-3-yl-oxy substituent. Features a piperidin-4-ylidene acetamide group instead of fluorophenoxy.
- Molecular Weight : MS (M+1): 581, indicating a bulkier structure compared to the target compound .
Crystallographic Tools and Structural Analysis
Compounds like those in and were analyzed using SHELX () and WinGX () for structure refinement. These tools highlight the importance of hydrogen bonding and π-interactions in stabilizing crystal structures, a factor critical for predicting solubility and formulation stability .
Implications of Structural Variations
- Fluorophenoxy vs. Chromene/Thiazolidinone: The fluorophenoxy group in the target compound may enhance lipophilicity compared to the polar 4-oxothiazolidinone group in ’s analog.
- Pyrimidine vs.
- Synthetic Accessibility: The methods in suggest that the target compound could be synthesized in fewer steps than the quinoline hybrid (), which requires complex functionalization.
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